molecular formula C16H22F2N2O B13422999 N-[(1S,2S)-2-(Dimethylamino)cyclohexyl]-3,4-difluoro-N-methyl-benzamide CAS No. 2417943-01-0

N-[(1S,2S)-2-(Dimethylamino)cyclohexyl]-3,4-difluoro-N-methyl-benzamide

Cat. No.: B13422999
CAS No.: 2417943-01-0
M. Wt: 296.35 g/mol
InChI Key: NKTBCDDEERGNEI-GJZGRUSLSA-N
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Description

N-[(1S,2S)-2-(Dimethylamino)cyclohexyl]-3,4-difluoro-N-methyl-benzamide is a synthetic compound with a molecular formula of C16H22F2N2O and a molecular weight of 296.356 g/mol This compound is known for its unique chemical structure, which includes a cyclohexyl ring substituted with dimethylamino and difluorobenzamide groups

Preparation Methods

The synthesis of N-[(1S,2S)-2-(Dimethylamino)cyclohexyl]-3,4-difluoro-N-methyl-benzamide involves several steps. One common synthetic route includes the reaction of 3,4-difluorobenzoyl chloride with (1S,2S)-2-(dimethylamino)cyclohexylamine under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid byproduct . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

N-[(1S,2S)-2-(Dimethylamino)cyclohexyl]-3,4-difluoro-N-methyl-benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the benzamide ring.

Scientific Research Applications

N-[(1S,2S)-2-(Dimethylamino)cyclohexyl]-3,4-difluoro-N-methyl-benzamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interaction with specific enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(1S,2S)-2-(Dimethylamino)cyclohexyl]-3,4-difluoro-N-methyl-benzamide involves its interaction with specific molecular targets. The compound binds to certain receptors or enzymes, modulating their activity and leading to various biochemical effects. The exact pathways and targets involved depend on the specific application and context of use .

Properties

CAS No.

2417943-01-0

Molecular Formula

C16H22F2N2O

Molecular Weight

296.35 g/mol

IUPAC Name

N-[(1S,2S)-2-(dimethylamino)cyclohexyl]-3,4-difluoro-N-methylbenzamide

InChI

InChI=1S/C16H22F2N2O/c1-19(2)14-6-4-5-7-15(14)20(3)16(21)11-8-9-12(17)13(18)10-11/h8-10,14-15H,4-7H2,1-3H3/t14-,15-/m0/s1

InChI Key

NKTBCDDEERGNEI-GJZGRUSLSA-N

Isomeric SMILES

CN(C)[C@H]1CCCC[C@@H]1N(C)C(=O)C2=CC(=C(C=C2)F)F

Canonical SMILES

CN(C)C1CCCCC1N(C)C(=O)C2=CC(=C(C=C2)F)F

Origin of Product

United States

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